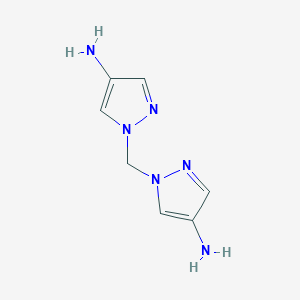

1,1'-Methylenebis(1H-pyrazol-4-amine)

Description

BenchChem offers high-quality 1,1'-Methylenebis(1H-pyrazol-4-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Methylenebis(1H-pyrazol-4-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-aminopyrazol-1-yl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-6-1-10-12(3-6)5-13-4-7(9)2-11-13/h1-4H,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVFVPULSVGKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CN2C=C(C=N2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Bis Pyrazolyl Compounds in Contemporary Chemistry

Bis-pyrazolyl compounds, characterized by the presence of two pyrazole (B372694) rings linked together, are of significant interest in modern chemistry, primarily due to their utility as ligands in coordination chemistry. The nitrogen atoms within the pyrazole rings act as effective coordination sites for a wide array of metal ions. This ability to form stable complexes has led to their application in catalysis, materials science, and the development of novel supramolecular structures. nih.govrsc.org

The flexibility and coordination possibilities of these ligands can be tailored by altering the nature of the bridging group that connects the two pyrazole rings. Methylene-bridged bis-pyrazoles, for instance, offer a degree of conformational flexibility that can influence the geometry and reactivity of the resulting metal complexes. rsc.org Research into bis-pyrazole coordination complexes has revealed their potential as antibacterial and antifungal agents, highlighting the synergistic effect that can arise from the combination of the organic ligand and the metal center. nih.gov The structural diversity achievable with bis-pyrazole ligands allows for the construction of coordination polymers and metal-organic frameworks with potentially useful electronic and magnetic properties.

Overview of Pyrazole Derivatives As Versatile Chemical Scaffolds

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. mdpi.com The presence of multiple nitrogen atoms in the pyrazole ring allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

The versatility of the pyrazole scaffold stems from the ease with which it can be synthesized and functionalized at different positions on the ring. chim.it This allows chemists to systematically modify the structure of pyrazole-containing molecules to optimize their biological activity and pharmacokinetic properties. The 4-aminopyrazole moiety, in particular, has been investigated for its potential in developing kinase inhibitors for cancer therapy and as a core component in compounds with antioxidant and analgesic activities. nih.govnih.gov

Reactivity and Functionalization Chemistry of 1,1 Methylenebis 1h Pyrazol 4 Amine

Transformations Involving the Amine Functionality

The primary amine groups at the C4 position of each pyrazole (B372694) ring are nucleophilic and readily participate in reactions typical of aromatic amines. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.

The condensation of primary amines with aldehydes or ketones is a fundamental reaction for forming imines, also known as Schiff bases. The dual amine groups of 1,1'-Methylenebis(1H-pyrazol-4-amine) allow for the straightforward synthesis of bis-Schiff base derivatives. This reaction typically involves refluxing the diamine with two equivalents of a carbonyl compound in a suitable solvent like ethanol, often with an acid catalyst. researchgate.net This transformation is highly versatile, as a wide array of aldehydes and ketones can be employed to introduce various substituents, thereby tuning the steric and electronic properties of the final molecule. ijarse.com The resulting bis-imino derivatives are important as ligands in coordination chemistry and as intermediates for the synthesis of other heterocyclic systems.

Table 1: Examples of Aldehydes for Bis-Schiff Base Formation

| Aldehyde Reactant | Resulting Bis-Imino Substituent (at R) | Potential Application |

| Benzaldehyde | Benzylidene | Precursor for complex ligands |

| Salicylaldehyde | 2-Hydroxybenzylidene | Metal ion chelation |

| 4-Dimethylaminobenzaldehyde | 4-(Dimethylamino)benzylidene | Nonlinear optical materials |

| Pyridine-2-carboxaldehyde | Pyridin-2-ylmethylene | Coordination chemistry |

The nucleophilicity of the amine groups allows for their modification through acylation and alkylation. N-acylation is readily achieved using common acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions typically proceed under basic conditions to neutralize the acid byproduct. This functionalization converts the amine into an amide, which can alter the electronic properties of the pyrazole system and introduce new functional groups. For instance, cyanoacetylation of aminopyrazoles has been used as a step in the synthesis of fused pyrazolo[3,4-d]pyrimidine systems. researchgate.net

N-alkylation of the exocyclic amine can also be performed, though it can be more challenging to control than acylation. Direct alkylation with alkyl halides may lead to over-alkylation, yielding secondary and tertiary amines. However, specific methods like reductive amination or using specialized alkylating agents can provide better selectivity. These modifications are key for altering the compound's solubility, basicity, and coordination properties.

Electrophilic and Nucleophilic Reactions on the Pyrazole Rings

The pyrazole ring is aromatic and can undergo substitution reactions. The presence of the activating amino group at the C4 position significantly influences the regioselectivity of these transformations.

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. However, in 1,1'-Methylenebis(1H-pyrazol-4-amine), this position is already occupied. The powerful electron-donating effect of the amino group activates the ring, directing incoming electrophiles to the C5 position.

Halogenation, a common electrophilic substitution, can be achieved using N-halosuccinimides (NBS, NCS) as mild and effective halogenating agents. researchgate.net The reaction of 1,1'-Methylenebis(1H-pyrazol-4-amine) with two equivalents of NBS or NCS would be expected to yield the corresponding 5,5'-dihalo derivative. These halogenated intermediates are valuable synthons, as the halogen atoms can be subsequently replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, respectively.

Table 2: Potential Halogenation Reactions on the Pyrazole Core

| Reagent | Expected Product | Reaction Type |

| N-Bromosuccinimide (NBS) | 1,1'-Methylenebis(5-bromo-1H-pyrazol-4-amine) | Electrophilic Bromination |

| N-Chlorosuccinimide (NCS) | 1,1'-Methylenebis(5-chloro-1H-pyrazol-4-amine) | Electrophilic Chlorination |

| Iodine / Oxidizing Agent | 1,1'-Methylenebis(5-iodo-1H-pyrazol-4-amine) | Electrophilic Iodination |

Bis(pyrazolyl)methane compounds are a well-established class of "scorpionate" type ligands, known for their ability to form stable complexes with a variety of metal ions. The parent compound, 1,1'-Methylenebis(1H-pyrazol-4-amine), serves as a foundational scaffold that can be derivatized to create ligands with tailored properties.

Functionalization of the amine groups (as described in section 3.1) or substitution on the pyrazole rings (section 3.2.1) can be used to modulate the ligand's steric bulk and electronic characteristics. For example, converting the amine groups into larger, more complex imines can create a more sterically hindered coordination pocket around the metal center. ijarse.com Introducing electron-withdrawing or electron-donating groups onto the pyrazole backbone at the C5 position can fine-tune the electron density on the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the resulting metal complex. researchgate.net

Oxidation and Reduction Pathways of the Bis-Pyrazolyl System

The redox chemistry of the 1,1'-Methylenebis(1H-pyrazol-4-amine) system can involve the pyrazole rings, the amine functionalities, or metal complexes derived from it. The pyrazole ring itself is generally stable to oxidation, but under strong oxidizing conditions, ring degradation can occur. Conversely, while pyrazoles are already aromatic, related di- or tetrahydro-pyrazole (pyrazoline) systems can be oxidized to the corresponding pyrazole. google.com

The primary amine groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. These transformations can dramatically alter the electronic properties and coordination ability of the molecule.

Reduction reactions are also relevant, particularly for derivatives. For instance, if a nitro group were introduced onto the pyrazole ring at the C5 position of a precursor, it could be readily reduced to an amino group via catalytic hydrogenation, providing an alternative route to polyamino-substituted bis-pyrazolyl systems. Furthermore, metal complexes synthesized from these ligands can exhibit rich electrochemical behavior, acting as catalysts in redox reactions where the metal center cycles through different oxidation states.

Table 3: Summary of Potential Redox Reactions

| Reaction Type | Functional Group | Potential Product(s) | Reagents/Conditions |

| Oxidation | Amine (-NH₂) | Nitroso (-NO), Nitro (-NO₂) | Strong oxidizing agents (e.g., H₂O₂, Oxone®) |

| Reduction | Nitro (-NO₂) on ring | Amine (-NH₂) | Catalytic Hydrogenation (H₂/Pd-C) |

| Catalytic Oxidation | Metal Complex | Oxidized Substrate | O₂, Chemical Oxidants |

Heterocyclic Annulation and Ring-Forming Reactions

The chemical compound 1,1'-Methylenebis(1H-pyrazol-4-amine) possesses two nucleophilic aminopyrazole moieties, making it a valuable precursor for the synthesis of complex heterocyclic structures. The dual amine functionality allows for the construction of fused bis-heterocyclic systems through annulation and ring-forming reactions. These reactions typically involve the condensation of the amine groups with various electrophilic reagents, leading to the formation of new rings fused to the pyrazole core.

The reactivity of the 4-amino group on the pyrazole ring is analogous to that of other 5-aminopyrazoles, which are well-established building blocks in heterocyclic synthesis. These compounds are known to react with a variety of bi-electrophilic reagents to yield a range of fused pyrazoloazines. While specific studies on 1,1'-Methylenebis(1H-pyrazol-4-amine) are limited, the established reactivity of simpler aminopyrazoles provides a strong indication of its synthetic potential.

One of the most common applications of aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved through the reaction of the aminopyrazole with β-dicarbonyl compounds or their synthetic equivalents, such as enaminones. In the case of 1,1'-Methylenebis(1H-pyrazol-4-amine), this would be expected to yield bis(pyrazolo[1,5-a]pyrimidine) structures. For instance, an efficient protocol for preparing bis(pyrazolo[1,5-a]pyrimidines) involves reacting bis(enaminones) with 4-(4-substituted benzyl)-1H-pyrazole-3,5-diamines in refluxing pyridine, resulting in yields of 80-90%. nih.gov

Another significant class of fused heterocycles derived from aminopyrazoles are the pyrazolo[3,4-b]pyridines. These are often synthesized through multi-component reactions or by the condensation of the aminopyrazole with α,β-unsaturated ketones or aldehydes. The reaction of 1,1'-Methylenebis(1H-pyrazol-4-amine) with suitable reagents would be expected to produce bis(pyrazolo[3,4-b]pyridine) derivatives.

The following table summarizes the expected heterocyclic annulation reactions of 1,1'-Methylenebis(1H-pyrazol-4-amine) based on the known reactivity of related aminopyrazole compounds.

| Reagent Class | Expected Product | Reaction Conditions (Typical) |

| β-Diketones (e.g., acetylacetone) | Bis(pyrazolo[1,5-a]pyrimidine) | Acetic acid, reflux |

| Enaminones | Bis(pyrazolo[1,5-a]pyrimidine) | Pyridine, reflux |

| α,β-Unsaturated Ketones/Aldehydes | Bis(pyrazolo[3,4-b]pyridine) | Various catalysts (e.g., ZrCl4), heat |

| Malononitrile and Aldehydes | Bis(6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile) | Multi-component, often catalyst-free grinding or reflux |

Detailed research into the specific heterocyclic annulation reactions of 1,1'-Methylenebis(1H-pyrazol-4-amine) would be beneficial to fully explore its potential in the synthesis of novel, complex heterocyclic systems with potential applications in medicinal chemistry and material science.

Coordination Chemistry and Metal Complexes of 1,1 Methylenebis 1h Pyrazol 4 Amine

Ligand Design Principles and Chelation Properties

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and stability of the metal complex. 1,1'-Methylenebis(1H-pyrazol-4-amine) is an exemplary case of a well-designed ligand, featuring multiple donor sites that allow for diverse coordination behaviors.

1,1'-Methylenebis(1H-pyrazol-4-amine) and its derivatives are known to act as bidentate or polydentate ligands, coordinating to metal centers through their nitrogen atoms. The two pyrazole (B372694) rings, linked by a flexible methylene (B1212753) bridge, can orient themselves to chelate a single metal ion or bridge multiple metal centers, leading to the formation of mononuclear or polynuclear complexes. The nitrogen atoms of the pyrazole rings and the amine groups are the primary donor sites, allowing for a variety of coordination modes. This flexibility in coordination is a key feature in the design of metal-organic frameworks and other complex supramolecular structures.

The stability and geometry of metal complexes formed with 1,1'-Methylenebis(1H-pyrazol-4-amine) are influenced by both steric and electronic factors. The substituents on the pyrazole rings can introduce steric hindrance, which affects the coordination geometry around the metal center. For instance, bulky substituents may favor the formation of complexes with lower coordination numbers.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 1,1'-Methylenebis(1H-pyrazol-4-amine) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex.

1,1'-Methylenebis(1H-pyrazol-4-amine) and related pyrazole-based ligands readily form complexes with a wide range of transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). researchgate.netresearchgate.netuobaghdad.edu.iq These complexes exhibit diverse geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the reaction conditions. uobaghdad.edu.iq The resulting coordination compounds have been studied for their interesting magnetic and spectroscopic properties. researchgate.net

| Metal Ion | Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Square Planar, Distorted Square Pyramidal | uobaghdad.edu.iqresearchgate.net |

| Nickel(II) | Square Planar, Distorted Octahedral | uobaghdad.edu.iqresearchgate.net |

| Cobalt(II) | Tetrahedral | uobaghdad.edu.iq |

| Iron(II) | Distorted Octahedral | nih.gov |

While the coordination chemistry of 1,1'-Methylenebis(1H-pyrazol-4-amine) with transition metals is well-explored, its interactions with main group elements are also of significant interest. Pyrazole-based ligands have been shown to form stable complexes with main group elements, leading to the formation of structurally diverse compounds. nih.gov These interactions are important for the development of new materials with unique properties.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise molecular architecture of 1,1'-Methylenebis(1H-pyrazol-4-amine). Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of 1,1'-Methylenebis(1H-pyrazol-4-amine) provides critical information about the different types of protons and their immediate electronic environments. The molecule's symmetry results in a relatively simple spectrum.

Pyrazole (B372694) Ring Protons (H-3 and H-5): Due to the substitution at the N-1 and C-4 positions, the protons at the C-3 and C-5 positions of the pyrazole rings are expected to appear as distinct singlets. In the parent 1H-pyrazole, these protons resonate at approximately δ 7.5 ppm researchgate.netresearchgate.net. The presence of the electron-donating amine group at the C-4 position would likely shield these protons, causing an upfield shift in their resonance.

Methylene (B1212753) Bridge Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to produce a sharp singlet. The chemical shift for such protons, situated between two nitrogen atoms of the pyrazole rings, is typically observed in the range of δ 5.5-6.0 ppm rsc.orgrsc.org.

Amine Protons (-NH₂): The protons of the primary amine groups at the C-4 position would typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature but is generally found in the δ 3.0-5.0 ppm range.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3/H-5 | ~7.0-7.4 | Singlet |

| Methylene (-CH₂-) | ~5.5-6.0 | Singlet |

| Amine (-NH₂) | ~3.0-5.0 | Broad Singlet |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Pyrazole Ring Carbons: The parent 1H-pyrazole shows signals for C-3/C-5 at approximately δ 134.7 ppm and C-4 at δ 105.9 ppm researchgate.netresearchgate.net. In 1,1'-Methylenebis(1H-pyrazol-4-amine), the C-4 carbon, being directly attached to the nitrogen of the amine group, would experience significant shielding and appear further upfield. Conversely, the C-3 and C-5 carbons would be deshielded relative to the C-4 carbon.

Methylene Bridge Carbon (-CH₂-): The carbon of the methylene bridge, bonded to two nitrogen atoms, is expected to resonate in the downfield region, typically around δ 55-65 ppm rsc.org.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3/C-5 | ~130-140 |

| Pyrazole C-4 | ~110-120 |

| Methylene (-CH₂-) | ~55-65 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): In this molecule, minimal correlations would be expected in a COSY spectrum as there are no vicinal protons to show coupling, which in itself is a structurally informative result.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the signals of the pyrazole H-3/H-5 protons to the C-3/C-5 carbons and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. Key correlations would be expected between the methylene bridge protons and the C-3 and C-5 carbons of the pyrazole rings, confirming the N-CH₂-N linkage mdpi.commdpi.com. Correlations would also be seen between the pyrazole ring protons and adjacent ring carbons.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching modes are characteristic of primary amines mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole rings are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹ researchgate.net.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole rings are expected to produce strong absorption bands in the 1500-1630 cm⁻¹ region researchgate.netmdpi.com.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1590-1650 cm⁻¹, which may overlap with the ring stretching bands.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Pyrazole Ring | C-H Stretch | >3000 |

| Methylene (-CH₂-) | C-H Stretch | <3000 |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 |

| Pyrazole Ring | C=N and C=C Stretch | 1500-1630 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns under ionization. For 1,1'-Methylenebis(1H-pyrazol-4-amine) (C₇H₁₀N₆), the exact molecular weight is 178.10 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 178.

Fragmentation Pattern: The most likely fragmentation pathway would involve the cleavage of the C-N bonds connecting the methylene bridge to the pyrazole rings. This could lead to the formation of a [M-C₄H₅N₃]⁺ fragment corresponding to the loss of one 4-aminopyrazole moiety, or a fragment at m/z corresponding to the [C₄H₅N₃]⁺ ion itself. Another common fragmentation for N-containing heterocycles is the loss of small molecules like HCN.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores.

π → π Transitions:* The pyrazole ring constitutes a chromophore. Unsubstituted 1H-pyrazole exhibits a strong absorption maximum around 210 nm nist.gov.

Auxochromic Effects: The presence of the amino groups (-NH₂) at the C-4 positions acts as powerful auxochromes. The lone pair of electrons on the nitrogen atom can interact with the π-system of the pyrazole ring, leading to a bathochromic (red) shift of the π → π* transition to a longer wavelength, likely in the 230-270 nm range.

X-ray Crystallography for Definitive Solid-State Structural Determination

A comprehensive search of scientific literature reveals a notable absence of published X-ray crystallography data for the specific compound 1,1'-Methylenebis(1H-pyrazol-4-amine). While the broader class of pyrazole derivatives has been the subject of extensive structural investigation, the definitive solid-state structure of this particular molecule has not been elucidated and reported in publicly accessible databases.

Efforts to locate crystallographic information, including unit cell parameters, space group, and detailed geometric data such as bond lengths and angles for 1,1'-Methylenebis(1H-pyrazol-4-amine), were unsuccessful. The scientific community relies on such data for a precise understanding of the molecule's three-dimensional arrangement, which is crucial for predicting its physical and chemical properties, as well as its interactions in various chemical and biological systems.

While crystallographic studies on related compounds, such as bis(pyrazol-1-yl)methane derivatives and other substituted pyrazoles, are available, this information cannot be directly extrapolated to determine the precise solid-state structure of 1,1'-Methylenebis(1H-pyrazol-4-amine). The presence and position of the amino groups, as well as the methylene bridge connecting the two pyrazole rings at the N1 position, are expected to significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding.

The lack of experimental X-ray diffraction data means that a definitive analysis of the molecular conformation, planarity of the pyrazole rings with respect to each other, and the nature of the intermolecular hydrogen bonding network remains speculative. Such information is foundational for computational modeling and for establishing structure-property relationships.

Further research, specifically the synthesis of a single crystal of 1,1'-Methylenebis(1H-pyrazol-4-amine) and its subsequent analysis by X-ray diffraction, is required to fill this gap in the scientific record. Until such a study is conducted, a detailed and experimentally verified discussion of its solid-state structure is not possible.

Computational and Theoretical Studies of 1,1 Methylenebis 1h Pyrazol 4 Amine and Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study pyrazole-containing compounds. researchgate.netnih.govbohrium.com DFT methods are employed to calculate various molecular properties by approximating the electron density of a system. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., TZVP, 6-311+G(d,p)) is crucial for obtaining accurate results and is often benchmarked against experimental data. nih.govnih.gov

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of a molecule. For 1,1'-Methylenebis(1H-pyrazol-4-amine), this process involves determining the most stable arrangement of the two pyrazole (B372694) rings relative to each other, governed by the rotation around the bonds of the central methylene (B1212753) (-CH2-) bridge.

Table 1: Representative Optimized Geometrical Parameters for a Bis(pyrazole) System (Illustrative Data)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (pyrazole) | Bond length within the pyrazole ring | ~ 1.35 Å |

| N-N (pyrazole) | Bond length within the pyrazole ring | ~ 1.37 Å |

| C-CH2-C | Angle of the methylene bridge | ~ 110-112° |

Note: This table is illustrative and provides typical values for similar structures. Actual values for 1,1'-Methylenebis(1H-pyrazol-4-amine) would require specific calculations.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. scite.ai The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For pyrazole derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive. nih.gov In 1,1'-Methylenebis(1H-pyrazol-4-amine), the HOMO is expected to be localized primarily on the electron-rich amino groups and pyrazole rings, while the LUMO may be distributed across the pyrazole system. This analysis helps predict sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Electron-donating capability |

| LUMO | -1.0 to -2.0 | Electron-accepting capability |

Note: These values are typical for related heterocyclic amine compounds and serve as an example.

DFT calculations have proven to be highly effective in predicting and interpreting NMR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts. nih.gov

Studies on related pyrazole compounds have shown that the accuracy of predicted ¹H and ¹³C NMR chemical shifts is sensitive to the chosen DFT functional, basis set, and, most importantly, the accuracy of the optimized molecular geometry. nih.govnih.gov Functionals such as B97D and TPSSTPSS have been found to provide accurate predictions for ¹H chemical shifts in some pyrazole systems. nih.govbohrium.com By calculating the NMR spectra for different possible conformers of 1,1'-Methylenebis(1H-pyrazol-4-amine), theoretical data can be correlated with experimental results to confirm the structure and dominant conformation in solution. Discrepancies between calculated and observed shifts can often be resolved by considering solvent effects, typically modeled using approaches like the Polarizable Continuum Model (PCM).

Table 3: Example Correlation of Experimental vs. Calculated ¹H-NMR Chemical Shifts for a Pyrazole Derivative

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H3 (pyrazole) | 7.52 | 7.59 | +0.07 |

| H5 (pyrazole) | 7.98 | 8.05 | +0.07 |

| CH2 (bridge) | 5.80 | 5.88 | +0.08 |

Note: This table is a hypothetical example illustrating the typical level of agreement between experimental and DFT-calculated NMR data.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While DFT calculations provide static pictures of minimum-energy conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations have been applied to pyrazole derivatives to understand their interactions and stability in various environments. christuniversity.inresearchgate.net

For 1,1'-Methylenebis(1H-pyrazol-4-amine), an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms. This allows for the observation of the molecule's conformational landscape, revealing how the pyrazole rings move and rotate in relation to the methylene bridge. The simulation can identify the most populated conformational states and the energy barriers for conversion between them, providing a more realistic understanding of the molecule's behavior in solution than static calculations alone.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are frequently used to determine the structures and energies of transition states, allowing for the calculation of activation energies that govern reaction rates.

For 1,1'-Methylenebis(1H-pyrazol-4-amine), these methods could be used to study its synthesis, for example, by modeling the condensation reaction between 4-aminopyrazole and formaldehyde. Computational analysis could reveal the step-by-step mechanism, identify key intermediates, and predict the energetic feasibility of the proposed pathway. Similarly, the reactivity of the amino groups or the pyrazole rings in subsequent reactions can be modeled to predict reaction outcomes and guide synthetic efforts.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The amine (-NH2) groups and the pyrazole rings in 1,1'-Methylenebis(1H-pyrazol-4-amine) make it an excellent candidate for forming extensive hydrogen bonding networks. The amine groups can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms of the pyrazole rings can act as acceptors.

Table 4: Typical Geometries of N-H···N Hydrogen Bonds in Pyrazole Systems

| Parameter | Description | Typical Value |

|---|---|---|

| D-H···A Distance | Distance between donor (N) and acceptor (N) atoms | 2.8 - 3.2 Å |

| D-H···A Angle | Angle of the hydrogen bond | 150 - 180° |

Note: D = Donor atom (N of NH₂); A = Acceptor atom (N of pyrazole ring). Values are based on typical hydrogen bond geometries in related crystal structures.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1'-Methylenebis(1H-pyrazol-4-amine) |

| 4-aminopyrazole |

Advanced Research Applications of 1,1 Methylenebis 1h Pyrazol 4 Amine and Its Metal Complexes

Catalysis and Organometallic Applications

The bis-pyrazolyl moiety is a well-established ligand scaffold in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole (B372694) rings provide strong coordination sites for metal ions, and the methylene (B1212753) bridge allows for the formation of a stable six-membered chelate ring. The amine groups at the 4-position can be further functionalized to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity.

Polymer-Supported Catalysts Utilizing Bis-Pyrazolyl Chelates

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a key strategy for combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. mdpi.commdpi.com While direct studies on polymer-supported catalysts derived from 1,1'-Methylenebis(1H-pyrazol-4-amine) are not extensively documented, the application of analogous structures is well-reported.

For instance, a magnetic poly(aniline-co-melamine) nanocomposite has been successfully employed as a heterogeneous polymer-based nanocatalyst. frontiersin.orgnih.gov This catalyst has demonstrated high efficiency in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives. frontiersin.orgnih.gov The polymer matrix, featuring amine groups, is believed to be the active site for catalysis. frontiersin.org The catalyst's magnetic nature allows for easy separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity. frontiersin.org This example underscores the potential of incorporating bis-pyrazolyl structures into polymer supports to create robust and recyclable catalytic systems.

The general advantages of such polymer-supported catalysts include:

Enhanced stability and durability of the catalyst.

Facilitated separation of the catalyst from the reaction products.

Potential for catalyst recycling and reuse, leading to more sustainable chemical processes. mdpi.com

Reduced metal contamination in the final products.

Development of N-Heterocyclic Carbene (NHC) Precursors for Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, owing to their strong σ-donating properties and their ability to form highly stable metal complexes. Pyrazole-based NHCs are of particular interest. The synthesis of NHCs typically involves the deprotonation of a corresponding azolium salt precursor. beilstein-journals.orgresearchgate.netnih.gov

Mesoionic pyrazolium-4-aminides, which are structurally related to 1,1'-Methylenebis(1H-pyrazol-4-amine), have been investigated as precursors for pyrazole-based NHCs. researchgate.net These compounds can exist in a tautomeric equilibrium with their NHC form, although the NHC tautomer is often not directly detectable. researchgate.net The deprotonation of 1,2-disubstituted 4-amido-1H-pyrazolium salts can lead to the formation of anionic N-heterocyclic carbenes. researchgate.net The development of synthetic routes to such NHC precursors is a critical step in accessing novel catalytic systems for a variety of organic transformations. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Common Strategies for NHC Precursor Synthesis

| Precursor Type | Synthetic Approach | Key Features |

| Imidazolium Salts | Condensation of glyoxal, primary amines, and a C1 building block (e.g., paraformaldehyde). beilstein-journals.orgnih.gov | Atom-economical and straightforward for symmetrical derivatives. beilstein-journals.org |

| Pyrazolium Salts | Multi-step synthesis starting from functionalized pyrazoles (e.g., 4-nitropyrazole). researchgate.net | Allows for the introduction of diverse functionalities. |

| Imidazolinium Salts | Reduction of diimine intermediates followed by cyclization. beilstein-journals.org | Provides access to saturated NHC backbones. |

Specific Catalytic Transformations (e.g., C-C Coupling, Oxidation Reactions)

Metal complexes of bis-pyrazolyl ligands have demonstrated catalytic activity in a range of important organic reactions.

C-C Coupling Reactions: The formation of carbon-carbon bonds is fundamental to organic synthesis. While specific data for 1,1'-Methylenebis(1H-pyrazol-4-amine) in C-C coupling is limited, related pyrazole-based systems have shown promise. For example, copper-promoted dimerization of 5-aminopyrazoles has been used to synthesize pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H bond coupling. mdpi.com Furthermore, palladium and copper catalysts have been employed for the C-N coupling reactions of 4-halopyrazoles with various amines, demonstrating the utility of pyrazole scaffolds in cross-coupling chemistry. semanticscholar.org

Oxidation Reactions: The catalytic oxidation of organic substrates is a cornerstone of chemical synthesis. Metal complexes derived from pyrazole-based ligands have been shown to be effective catalysts for various oxidation reactions.

Catechol Oxidation: In-situ formed complexes of pyrazole-based ligands with transition metals like copper(II) have been shown to catalyze the oxidation of catechols to o-quinones, mimicking the activity of the enzyme catecholase. jocpr.com The catalytic activity is influenced by factors such as the nature of the ligand, the metal ion, and the solvent. jocpr.com

Water Oxidation: A series of novel bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes have been investigated as pre-catalysts in chemical and electrocatalytic water oxidation. rsc.org These complexes demonstrated catalytic activity, with their efficiency being dependent on the electronic properties of the substituents on the pyrazole rings. rsc.org

The catalytic performance of these systems highlights the potential of metal complexes of 1,1'-Methylenebis(1H-pyrazol-4-amine) in oxidation catalysis, where the amine groups could play a crucial role in modulating the electronic environment of the metal center.

Table 2: Examples of Catalytic Activity of Bis-Pyrazolyl Metal Complexes

| Catalytic Reaction | Metal Center | Ligand Type | Key Findings |

| Catechol Oxidation | Cu(II), Ni(II), Co(II), Zn(II) | Pyrazole-based ligands | Effective catalysis of catechol to o-quinone; activity influenced by ligand and metal choice. jocpr.com |

| Water Oxidation | Cu(I) | Bis(pyrazol-1-ylmethyl)pyridine | Active in both chemical and electrocatalytic water oxidation; performance tuned by ligand electronics. rsc.org |

| MMA Polymerization | Zn(II) | N,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives | High catalytic activity for methyl methacrylate (B99206) polymerization, yielding high molecular weight syndiotactic PMMA. researchgate.net |

Materials Science and Functional Materials Development

The structural features of 1,1'-Methylenebis(1H-pyrazol-4-amine) make it an attractive building block for the creation of new functional materials, including polymers, supramolecular assemblies, and materials with interesting electronic and optical properties.

Building Blocks for Polymeric and Supramolecular Materials

The bifunctional nature of 1,1'-Methylenebis(1H-pyrazol-4-amine), with two pyrazole rings capable of coordination and two amine groups available for further reactions, allows for its incorporation into larger molecular architectures.

Polymeric Materials: The amine groups of 1,1'-Methylenebis(1H-pyrazol-4-amine) can be used as monomers in polymerization reactions, for example, in the synthesis of polyimides or other condensation polymers. The resulting polymers would contain the bis-pyrazolyl moiety as a repeating unit, which could be used to coordinate metal ions, leading to the formation of coordination polymers with potentially interesting catalytic or material properties. mdpi.commdpi.com The synthesis of high molecular weight, soluble polyimides has been demonstrated using other amine-containing monomers, indicating a viable pathway for polymer synthesis. researchgate.net

Supramolecular Materials: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-stacking. nih.govmdpi.com The N-H groups of the pyrazole rings and the amine groups in 1,1'-Methylenebis(1H-pyrazol-4-amine) can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole rings can act as hydrogen bond acceptors. researchgate.net These interactions can direct the self-assembly of the molecules into well-defined supramolecular structures, such as chains, sheets, or three-dimensional networks. researchgate.netnih.gov The study of the supramolecular structures of pyrazole derivatives is crucial for understanding how to design molecules with desired solid-state properties. nih.govmdpi.com

Components in Electronic and Optical Materials

The extended π-systems of pyrazole rings and their derivatives suggest their potential for use in electronic and optical materials.

Electronic Materials: Highly conjugated molecules containing pyrazole motifs have been synthesized for potential applications as hole-transporting materials in photovoltaic devices like solar cells. mdpi.commdpi.com Triarylamine moieties, which are known for their ease of reversible oxidation, are often used as building blocks for such materials. mdpi.com The incorporation of the bis-pyrazolyl unit from 1,1'-Methylenebis(1H-pyrazol-4-amine) into such conjugated systems could lead to new materials with tailored electronic properties for applications in organic electronics. mdpi.comresearchgate.net

Optical Materials: Pyrazole derivatives can exhibit interesting photophysical properties. For example, a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), has been synthesized and shown to have potential for various applications. researchgate.net Thin films of this material have a measured band gap energy of 2.3 eV and exhibit photoluminescence. researchgate.net Heterojunction devices based on APPQ have shown promising photovoltaic properties. researchgate.net Additionally, some pyrazole-containing compounds exhibit photochromism, where they undergo a reversible color change upon exposure to light, which is a desirable property for applications in optical memory and molecular switches. mdpi.com These findings suggest that derivatives of 1,1'-Methylenebis(1H-pyrazol-4-amine) could be explored for their potential in optical and optoelectronic applications.

Design of Metal-Organic Framework (MOF) Linkers

The bifunctional nature of 1,1'-Methylenebis(1H-pyrazol-4-amine), with its two pyrazole units capable of coordinating to metal centers, allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs). The flexible methylene (-CH2-) spacer between the pyrazole rings imparts a degree of conformational adaptability to the linker, which can influence the topology and porosity of the resulting framework. The amine groups (-NH2) at the 4-positions serve as secondary functional sites that can be used to tune the properties of the MOF, such as by introducing specific active sites for catalysis or sensing.

While direct examples utilizing 1,1'-Methylenebis(1H-pyrazol-4-amine) are emergent, the design principles are well-established using analogous flexible ligands with multiple pyrazolyl moieties for constructing metal-organic coordination polymers. nih.gov Energetic MOFs (E-MOFs), a subclass of these materials, are formed by integrating high-energy ligands with metal nodes, and nitrogen-rich compounds are ideal for this purpose. mdpi.com The design strategy often involves combining such N-rich ligands with metal cations to develop materials with enhanced stability and specific functionalities. mdpi.com The amine groups on the pyrazole rings can play a crucial role as capture sites for enriching target molecules or ions within the MOF structure. researchgate.net

| MOF Design Aspect | Role of 1,1'-Methylenebis(1H-pyrazol-4-amine) Moiety | Potential Outcome |

| Coordination | Pyrazole N-atoms act as nodes to bind metal ions. | Formation of 1D, 2D, or 3D framework structures. rsc.org |

| Flexibility | Methylene bridge allows for conformational rotation. | Access to diverse and potentially novel network topologies. nih.gov |

| Functionality | Amine groups provide sites for post-synthetic modification. | Tunable chemical properties, enhanced catalytic activity, or selective sensing. researchgate.netmdpi.com |

| Porosity | The linker's geometry and connectivity define pore size. | Materials suitable for gas storage and separation. bohrium.com |

Supramolecular Chemistry and Self-Assembly Architectures

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, ordered structures. 1,1'-Methylenebis(1H-pyrazol-4-amine) is an excellent candidate for such applications due to the presence of multiple hydrogen bond donors (N-H from the amine) and acceptors (the pyrazole ring nitrogens).

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed through self-assembly of organic building blocks via hydrogen bonds. beilstein-journals.org The pyrazole group is a particularly effective motif for forming strong and directional N-H···N hydrogen bonds, which can guide the assembly of molecules into predictable patterns like sheets or complex three-dimensional networks. nih.govsemanticscholar.org

In structures based on pyrazole derivatives, molecules are often linked into intricate sheets or chains through combinations of N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds. nih.gov The amine group in 1,1'-Methylenebis(1H-pyrazol-4-amine) provides additional N-H donors, enabling the formation of robust, charge-assisted hydrogen-bonded frameworks that can exhibit properties like recyclable Brønsted acid catalysis. beilstein-journals.org These interactions are crucial in creating supramolecular assemblies with well-defined architectures. semanticscholar.org

Crystal engineering is the rational design of molecular solids, utilizing intermolecular interactions to control the arrangement of molecules in a crystal lattice. ub.edu Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key aspect of this field, as different polymorphs can have distinct physical and chemical properties. ub.edu

The conformational flexibility of the methylene bridge and the potential for various hydrogen-bonding patterns make 1,1'-Methylenebis(1H-pyrazol-4-amine) a candidate for exhibiting polymorphism. For instance, studies on related pyrazole-containing molecules have revealed the existence of different polymorphs that vary primarily in the rotational orientation of the pyrazolyl substituents and the resulting intermolecular interactions. mdpi.com The interplay of hydrogen bonding and other weak interactions influences the crystal packing. mdpi.com By carefully controlling crystallization conditions, it may be possible to isolate different solid-state forms of this compound, each with unique structural arrangements and properties. ub.edu

Analytical and Sensor Technologies (e.g., Metal Ion Sensing)

The nitrogen atoms in the pyrazole rings and the amine groups of 1,1'-Methylenebis(1H-pyrazol-4-amine) can act as effective chelating sites for metal ions. This property is foundational to its potential use in analytical and sensor technologies. When incorporated into larger structures like MOFs or hybrid materials, these amine-functionalized sites can selectively capture and enrich metal ions from a solution. researchgate.net

Amine-functionalized MOFs have been successfully employed as fluorescent probes for the highly selective and sensitive detection of metal ions such as Fe³⁺. rsc.orgmdpi.com The mechanism often involves the quenching of the material's luminescence upon binding of the metal ion. Similarly, optical sensors for heavy metal ions like Cu²⁺, Pb²⁺, and Cd²⁺ can be fabricated by immobilizing chelating agents onto solid supports, where the binding event leads to a discernible color change. researchgate.netnih.gov The dual pyrazole-amine functionality of 1,1'-Methylenebis(1H-pyrazol-4-amine) makes it a promising ligand for developing such sensing platforms.

| Sensor Property | Contribution of 1,1'-Methylenebis(1H-pyrazol-4-amine) | Example Application |

| Selectivity | The specific coordination environment created by the N-donors can favor binding to certain metal ions. | Selective detection of Fe³⁺ over other competing ions. rsc.orgmdpi.com |

| Sensitivity | Strong binding affinity and signal transduction (e.g., fluorescence quenching) lead to low detection limits. | Detection of Fe³⁺ at micromolar (µM) concentrations. mdpi.com |

| Response Time | Accessible binding sites allow for rapid complexation with the target analyte. | Recognition of metal ions in under one minute. mdpi.com |

| Signal Type | Can be integrated into systems that produce a fluorescent or colorimetric response. | Naked-eye detection of heavy metal ions through color change. nih.gov |

Applications in Dye and Pigment Chemistry

Azo dyes, which constitute a major class of synthetic colorants, are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with a suitable component. nih.govimrpress.com The 4-amino-pyrazole moiety present in 1,1'-Methylenebis(1H-pyrazol-4-amine) is a heterocyclic amine that can serve as the diazotization component in the synthesis of novel azo dyes.

The general structure of a dye molecule includes a chromophore (the color-bearing part) and often an auxochrome (a group that modifies the color and solubility). nih.gov The pyrazole ring itself can be part of the chromophoric system, and the amine groups act as powerful auxochromes. By diazotizing the two amine groups of 1,1'-Methylenebis(1H-pyrazol-4-amine) and coupling them with various active methylene or naphthol-based compounds, it is possible to synthesize bis-azo dyes. nih.govijsr.net The resulting dyes could exhibit interesting color properties and may find applications in dyeing natural and synthetic fibers such as cotton, silk, and wool. nih.govijsr.net

Future Perspectives and Emerging Research Challenges

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 1,1'-Methylenebis(1H-pyrazol-4-amine) and its analogs is a primary research focus. While classical methods often involve the reaction of pyrazole (B372694) with methylene (B1212753) donors like formaldehyde, contemporary research is geared towards more sophisticated and sustainable approaches. ontosight.ai Future methodologies are expected to prioritize atom economy, reduce waste, and utilize greener solvents and catalysts.

One promising avenue is the adoption of one-pot, multi-component reactions. Such strategies, which allow for the construction of complex molecules from simple precursors in a single operation, are inherently efficient. nih.gov For instance, a pseudo-three-component reaction involving a suitable pyrazolone, an aldehyde, and an amine source under catalytic conditions could streamline the synthesis. nih.govfrontiersin.org The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, offers the dual benefits of high efficiency and easy recovery and recyclability, aligning with the principles of green chemistry. frontiersin.org

Furthermore, flow chemistry presents a powerful platform for the continuous and scalable production of these compounds. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in microreactors can lead to higher yields, improved purity, and enhanced safety compared to traditional batch processes. The integration of in-line purification and real-time reaction monitoring will be crucial in optimizing these continuous flow syntheses.

| Synthetic Strategy | Key Advantages | Emerging Research Focus |

| One-Pot Reactions | High efficiency, reduced waste, operational simplicity. | Development of novel catalytic systems (e.g., nanocatalysts). frontiersin.org |

| Flow Chemistry | Scalability, enhanced safety, precise process control. | Integration of automated synthesis and in-line analytics. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Solvent-free reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Engineering enzymes for novel pyrazole coupling reactions. |

Unexplored Reactivity and Novel Functionalization Pathways

The rich chemical functionality of 1,1'-Methylenebis(1H-pyrazol-4-amine) offers numerous opportunities for novel chemical transformations. The two pyrazole rings, the bridging methylene group, and the primary amine functions are all potential sites for selective modification. A key challenge lies in achieving regioselectivity and chemoselectivity in these functionalization reactions.

The amino groups at the 4-positions are potent nucleophiles, readily participating in reactions such as acylation, alkylation, and Schiff base formation. researchgate.net These reactions provide a straightforward entry into a vast chemical space of N-functionalized derivatives. Beyond these classical transformations, modern cross-coupling methodologies could be employed for C-N bond formation, linking the amine moieties to various aryl or alkyl groups.

The pyrazole rings themselves present intriguing possibilities. While the C-4 position is substituted, the C-3 and C-5 positions are available for functionalization. Directed metalation-trapping sequences, using reagents like organolithiums or magnesium- and zinc-based TMP amides, could enable the regioselective introduction of a wide range of electrophiles onto the pyrazole core. rsc.org Additionally, the N-1 positions of the pyrazole rings could be targeted for alkylation or arylation to modulate the electronic properties of the entire molecule. The reactivity of substituents, such as bromine atoms, can also be exploited for further molecular elaboration. ontosight.ai

The central methylene bridge, while seemingly simple, may also participate in unique chemical transformations. Deprotonation to form a carbanion, followed by reaction with electrophiles, could lead to the synthesis of more complex bridged structures.

Rational Design of New Derivatives with Tunable Properties

The rational design of new derivatives of 1,1'-Methylenebis(1H-pyrazol-4-amine) with precisely tailored properties is a major frontier. By systematically modifying the core structure, it is possible to fine-tune its electronic, steric, and conformational characteristics for specific applications. The introduction of electron-donating or electron-withdrawing groups onto the pyrazole rings or N-phenyl substituents can significantly alter the molecule's redox potential and optical properties. nih.gov

For instance, in the context of materials science, installing conjugated side chains could lower the HOMO-LUMO gap, making the derivatives suitable for organic electronic applications. The design of such molecules can be guided by structure-property relationships, where the effect of different substituents on the desired property is systematically investigated. researchgate.net

Computational chemistry plays a pivotal role in this rational design process. chemmethod.com Density Functional Theory (DFT) calculations can predict how structural modifications will influence key molecular properties, such as electronic structure, charge distribution, and reactivity. mdpi.com This predictive capability allows researchers to screen virtual libraries of candidate molecules and prioritize the most promising targets for synthesis, thereby accelerating the discovery cycle. nih.gov

| Substituent Position | Potential Modification | Predicted Effect on Properties |

| N1-Pyrazole | Alkyl/Aryl groups | Modulates solubility and steric hindrance. |

| C3/C5-Pyrazole | Halogens, cyano groups | Tunes electronic properties (HOMO/LUMO levels). |

| 4-Amino Group | Acyl, Aryl groups | Extends conjugation, alters redox potential. |

| Methylene Bridge | Gem-dimethyl, carbonyl | Alters flexibility and conformational preferences. |

Expanding the Scope of Non-Biological Applications in Emerging Technologies

In materials science, these compounds can serve as building blocks for functional polymers and dyes. ontosight.ai The presence of multiple reaction sites allows for their incorporation into polymer backbones or as cross-linking agents to create robust, functional materials. Highly conjugated derivatives incorporating the pyrazole motif are being explored for their potential in photovoltaic devices, where they can function as hole-transporting materials. mdpi.com The triarylamine moiety, for example, is known for its facile and reversible oxidation, a key property for such applications. mdpi.com

Furthermore, the nitrogen-rich nature of the pyrazole ring has led to investigations into pyrazole derivatives as energetic materials. researchgate.net By introducing nitro groups or other energetic functionalities, it may be possible to design high-density, thermally stable materials for applications in propellants and pyrotechnics.

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is poised to revolutionize the study of 1,1'-Methylenebis(1H-pyrazol-4-amine) chemistry. A modern research workflow would involve an iterative cycle of computational prediction and experimental validation.

This integrated approach begins with the in silico design and screening of novel derivatives. chemmethod.com Computational tools, ranging from molecular docking to quantum chemical calculations, can predict a wide range of properties, including reactivity, stability, and suitability for specific applications. nih.gov For example, DFT calculations can be used to model reaction thermodynamics and elucidate reaction mechanisms, guiding the development of more efficient synthetic routes. mdpi.com

The most promising candidates identified through computational screening are then synthesized in the laboratory. The experimental characterization of these new compounds provides crucial data that is fed back into the computational models to refine their accuracy and predictive power. This feedback loop accelerates the discovery of new materials and molecules with desired properties by minimizing trial-and-error experimentation and focusing resources on the most viable targets. This predictive chemistry approach is essential for tackling the complex challenges in designing next-generation materials and catalysts based on the 1,1'-Methylenebis(1H-pyrazol-4-amine) scaffold.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,1'-Methylenebis(1H-pyrazol-4-amine)?

Answer:

The compound is typically synthesized via condensation reactions between pyrazole derivatives and methylene donors. For example:

- Step 1: React 1H-pyrazol-4-amine with formaldehyde under acidic or basic conditions.

- Step 2: Optimize solvent choice (e.g., ethanol or acetonitrile) and temperature (60–80°C) to enhance yield .

- Characterization: Use NMR to confirm methylene bridge formation (δ ~4.0–4.5 ppm for –CH-) and LC-MS for purity assessment .

Basic: How can researchers confirm the structural integrity of 1,1'-Methylenebis(1H-pyrazol-4-amine)?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: and NMR identify proton environments and carbon frameworks. Look for pyrazole ring protons (δ ~6.5–8.0 ppm) and methylene bridges .

- IR Spectroscopy: Confirm N–H stretching (3200–3400 cm) and C–N bonds (1250–1350 cm) .

- Mass Spectrometry: ESI-MS or HRMS validates molecular weight (expected m/z for CHN: 194.10) .

Basic: What solubility and stability considerations apply to this compound in experimental settings?

Answer:

- Solubility: The compound is moderately polar, dissolving in DMSO, DMF, and hot ethanol but less in water. Pre-saturate solvents to avoid precipitation during reactions .

- Stability: Store under inert gas (N/Ar) at –20°C to prevent oxidation. Monitor degradation via TLC or HPLC if stored >6 months .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

Use factorial design (e.g., Box-Behnken) to test variables:

- Factors: Temperature, catalyst loading (e.g., TFA or p-TsOH), and molar ratios .

- Case Study: achieved 83% yield by refluxing in toluene with 30 mol% TFA. Adjust stoichiometry of pyrazole:formaldehyde to 2:1.1 to account for volatility .

Advanced: What computational tools can predict the compound’s reactivity or interaction with biological targets?

Answer:

- Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., antimicrobial targets). Use PyMOL for visualization .

- DFT Calculations: Gaussian or ORCA optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps for redox activity) .

- Machine Learning: Train models on existing pyrazole derivatives to predict solubility or toxicity .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C vs. 60°C .

- 2D Techniques: Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between methylene protons and pyrazole carbons confirm connectivity .

- Cross-Validation: Compare with literature analogs (e.g., ’s pyrazole derivatives) .

Advanced: What strategies are effective for assessing bioactivity while minimizing false positives?

Answer:

- Dose-Response Curves: Test across 3–5 log concentrations (e.g., 1–100 μM) in triplicate. Use positive controls (e.g., ciprofloxacin for antimicrobial assays) .

- Counter-Screens: Rule out nonspecific effects via cytotoxicity assays (e.g., MTT on HEK293 cells) .

- Mechanistic Studies: Use SPR or ITC to validate target binding affinity .

Advanced: How can researchers design experiments to study the compound’s role in catalytic systems?

Answer:

- Catalytic Screening: Test in cross-coupling (e.g., Suzuki-Miyaura) or oxidation reactions. Monitor conversion via GC-MS .

- Kinetic Studies: Use in situ IR or Raman to track intermediate formation. For example, utilized triazole derivatives in catalysis by analyzing rate constants .

- Post-Reaction Analysis: XPS or EXAFS characterize metal-ligand interactions if used in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.